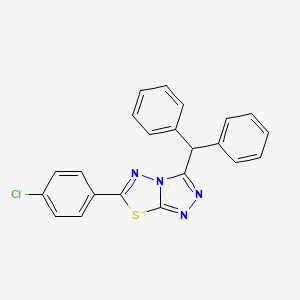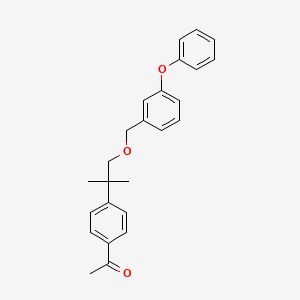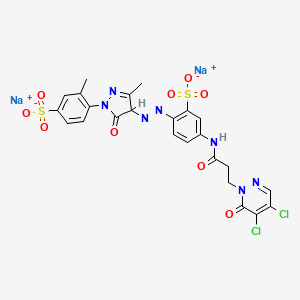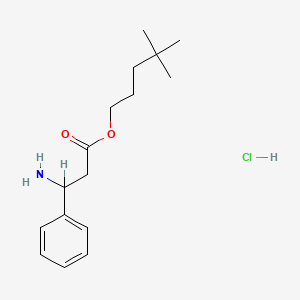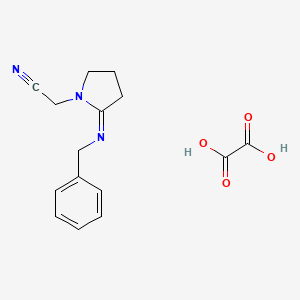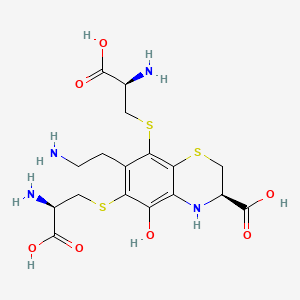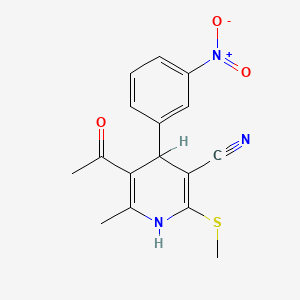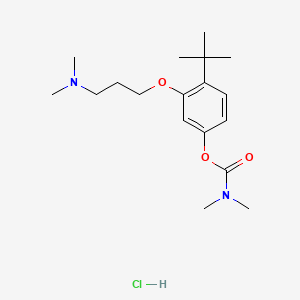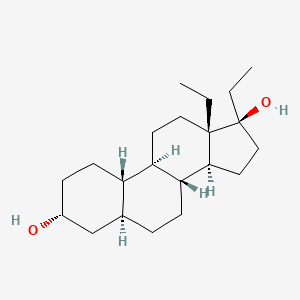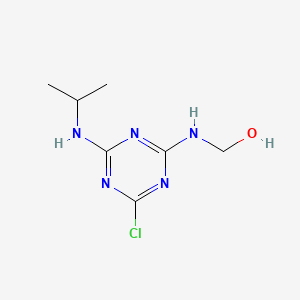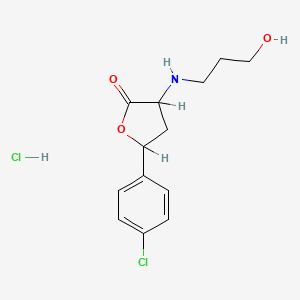
Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride is a synthetic organic compound It is characterized by a furanone ring substituted with a chlorophenyl group and a hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the hydroxypropylamino group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions might convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It could also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, the compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone
- Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone acetate
Uniqueness
Compared to similar compounds, dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride might exhibit unique properties due to the presence of the hydrochloride group, which could influence its solubility, stability, and reactivity.
Properties
CAS No. |
139084-77-8 |
|---|---|
Molecular Formula |
C13H17Cl2NO3 |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(3-hydroxypropylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO3.ClH/c14-10-4-2-9(3-5-10)12-8-11(13(17)18-12)15-6-1-7-16;/h2-5,11-12,15-16H,1,6-8H2;1H |
InChI Key |
CJGDSGCWRLKGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)NCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


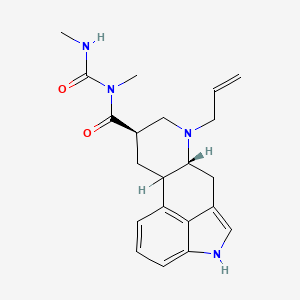
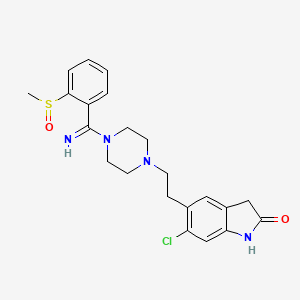
![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)

